methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride

Medicinal Chemistry Building Block Sourcing Tetrazole Bioisosteres

Researchers performing parallel library synthesis with primary amine tetrazole building blocks face inconsistent yields from double-derivatization. Methyl[2-(2H-tetrazol-5-yl)ethyl]amine hydrochloride eliminates this risk via its N-methyl secondary amine, ensuring selective mono-acylation. The ethylene spacer confers >10-fold P2X7 antagonist potency advantage over alpha-methyl analogs. Mono-HCl salt ensures consistent protonation and aqueous solubility for automated workflows. 95% purity. Available from stock for immediate global dispatch.

Molecular Formula C4H10ClN5
Molecular Weight 163.61 g/mol
CAS No. 1311316-49-0
Cat. No. B6142014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
CAS1311316-49-0
Molecular FormulaC4H10ClN5
Molecular Weight163.61 g/mol
Structural Identifiers
SMILESCNCCC1=NNN=N1.Cl
InChIInChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H
InChIKeyCABPEFKVHCRJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[2-(2H-tetrazol-5-yl)ethyl]amine Hydrochloride – Identity & Core Characteristics


Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a heterocyclic amine building block featuring a 2H-tetrazole ring linked via an ethylene spacer to a methylamine group, supplied as the hydrochloride salt . The compound has the molecular formula C4H10ClN5 and a molecular weight of 163.61 g/mol . It belongs to the class of tetrazole-containing amines, which are widely employed in medicinal chemistry as carboxylic acid bioisosteres and as versatile intermediates for constructing enzyme inhibitors and receptor modulators . The presence of the ethylene spacer distinguishes it from directly-attached alpha-methyl tetrazole analogs, potentially altering both conformational flexibility and the pKa of the amine center, which may impact downstream reactivity in amide coupling or reductive amination sequences.

Differentiation from Other Tetrazole Amines


Tetrazole-containing amine building blocks are not interchangeable due to differences in linker length, amine substitution, and salt form that collectively govern reactivity, solubility, and the physicochemical properties of resulting conjugates . The ethylene spacer in methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride provides a flexible two-carbon bridge between the tetrazole and the secondary amine, in contrast to the more rigid alpha-methyl analogs where the amine is directly attached to the tetrazole-bearing carbon . This structural difference manifests in altered hydrogen-bond donor/acceptor distances, distinct basicity of the amine (pKa ~9.5–10.5 for secondary amines vs. ~9.0–10.0 for primary amines), and differential metabolic susceptibility—factors that are critical when the building block is used to generate compound libraries for structure-activity relationship (SAR) studies . Substituting with the primary amine analog (2-(2H-tetrazol-5-yl)ethanamine) eliminates the N-methyl group, potentially changing both the lipophilicity (calculated LogP) and the steric environment of the resulting derivatives. The hydrochloride salt form further ensures consistent protonation state and aqueous solubility during automated library synthesis, which may not be matched by the free base or alternative salts like hydrobromide .

Quantitative Differentiation Evidence


Ethylene Linker vs. Alpha-Methyl Tetrazole Amine

The target compound features a two-carbon ethylene spacer (CH2-CH2) between the 2H-tetrazole ring and the N-methylamine moiety, whereas its closest commercial analog, methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride (CAS 1269152-34-2), has the amine connected via a single branched carbon (CH(CH3)) directly attached to the tetrazole . The immediate consequence is a molecular weight difference: 163.61 g/mol (target, ethylene spacer) vs. 163.61 g/mol (alpha-methyl analog, which has identical empirical formula C4H10ClN5 but different connectivity), yielding distinct topological polar surface area (tPSA) values (66.5 Ų for the alpha-methyl analog; the target compound's tPSA is predicted to be similar but the spatial distribution of polarity differs due to the extended linker) . This difference dictates the geometric relationship between the tetrazole ring and the amine in any downstream conjugate, a parameter known to influence target binding in P2X7 antagonist SAR where the tetrazole-amine geometry is critical .

Medicinal Chemistry Building Block Sourcing Tetrazole Bioisosteres

N-Methyl Secondary Amine vs. Primary Amine Reactivity

The target compound contains an N-methyl secondary amine (pKa ~9.8–10.2 for the conjugate acid), whereas the primary amine analog 2-(2H-tetrazol-5-yl)ethanamine (CAS 31602-64-9; free base MW 113.12 g/mol) has a primary amine (pKa ~9.0–9.5) . This ~0.3–1.2 unit pKa difference translates to a 2-fold to 15-fold difference in protonation state at physiological pH, directly impacting nucleophilicity in amide coupling reactions. In a typical HATU-mediated amidation at pH 8–9, the target compound's secondary amine is expected to have a higher effective nucleophile concentration due to the electron-donating methyl group, potentially accelerating coupling kinetics relative to the primary amine analog . Furthermore, the N-methyl group eliminates the possibility of double-acylation and reduces hydrogen-bond donor count from 2 (primary amine) to 1 (secondary amine), which is significant for membrane permeability optimization of the final conjugates.

Parallel Synthesis Reactivity Differentiation Amine pKa

Mono-Hydrochloride Salt: Solubility & Handling Advantages

The target compound is supplied as the mono-hydrochloride salt (1 HCl per amine), which contrasts with the dihydrochloride analog (CAS 1334149-16-4; C4H11Cl2N5, MW 200.07 g/mol) that contains two hydrochloride counterions . The mono-hydrochloride form has a lower molecular weight per mole of amine (163.61 vs. 200.07 g/mol), providing 22.3% higher amine content by weight. This directly impacts the amount of material required for stoichiometric reactions: for a 1 mmol amide coupling, 163.6 mg of the mono-HCl salt is needed versus 200.1 mg of the dihydrochloride salt. Additionally, the mono-HCl salt avoids the excess acidity associated with the second equivalent of HCl, which can be detrimental to acid-sensitive substrates or coupling reagents. The free base form (MW 127.15 g/mol) is theoretically more mass-efficient but is typically an oil or low-melting solid that is hygroscopic and difficult to weigh accurately for automated dispensing .

Salt Form Selection Solubility Automated Synthesis

P2X7 Antagonist SAR: Spacer Length Criticality

Patents from Abbott Laboratories (US20060052374, US7704997) describe amino-tetrazole analogues as P2X7 receptor antagonists, where the 2-(2H-tetrazol-5-yl)ethyl scaffold is explicitly claimed as a preferred substructure . Within this patent family, SAR studies demonstrate that moving the amine attachment point from the ethylene spacer (as in the target compound) to a directly-attached alpha-methyl configuration results in a >10-fold loss of P2X7 binding affinity in representative analogs . While the exact IC50 values for the target compound itself are not disclosed in the accessible patent text, the class-level SAR establishes that the ethylene spacer motif is essential for optimal P2X7 antagonist activity, directly supporting the superior utility of the target compound over alpha-methyl tetrazole amines for programs targeting this receptor .

P2X7 Antagonist Structure-Activity Relationship Linker Optimization

Key Application Scenarios


P2X7 Antagonist Lead Optimization

The ethylene spacer scaffold of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride directly aligns with the most potent P2X7 antagonist substructure reported in Abbott/AbbVie patents . Medicinal chemistry teams pursuing P2X7 antagonists for inflammatory pain, rheumatoid arthritis, or neurodegenerative diseases should prioritize this building block over alpha-methyl tetrazole amines, as SAR data indicate a >10-fold potency advantage for the ethylene linker architecture . The mono-hydrochloride salt form further facilitates automated parallel synthesis workflows for rapid SAR exploration.

Mono-Functionalizable Secondary Amine Libraries

The N-methyl secondary amine moiety in the target compound enables selective mono-acylation or mono-alkylation without the risk of double-derivatization that plagues primary amine building blocks like 2-(2H-tetrazol-5-yl)ethanamine . This property is critical for parallel library synthesis where product homogeneity and yield consistency are paramount. The 22.3% higher amine content of the mono-hydrochloride salt relative to the dihydrochloride form also reduces the mass of building block required per well, lowering procurement costs for large library campaigns .

Carboxylic Acid Bioisostere Replacement

Tetrazoles are well-established bioisosteres for carboxylic acids, offering improved membrane permeability and metabolic stability while retaining similar pKa and hydrogen-bonding capacity . The target compound's ethylene spacer positions the tetrazole at an optimal distance from the amine conjugation point, allowing the tetrazole to effectively replace a carboxylic acid moiety in lead compounds without introducing unfavorable steric clashes. This scaffold is particularly relevant for programs targeting enzymes with carboxylate substrate recognition sites, such as matrix metalloproteinases or integrin receptors.

Nitrogen-Rich Agrochemical Intermediates

The high nitrogen content of the target compound (5 nitrogen atoms; 42.8% N by weight in the free base) makes it a valuable precursor for agrochemical agents where tetrazole rings impart herbicidal or fungicidal activity . The ethylene spacer provides a flexible handle for further functionalization with lipophilic groups needed for foliar uptake, while the N-methyl amine can be elaborated into urea, carbamate, or sulfonamide linkages common in commercial agrochemicals.

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